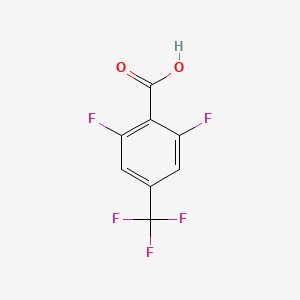

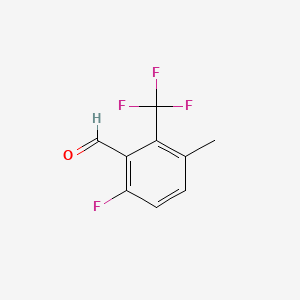

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde

Overview

Description

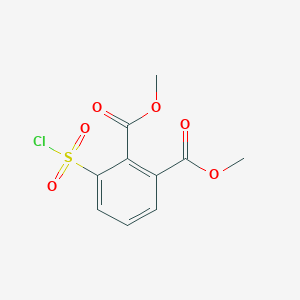

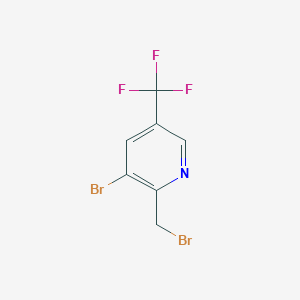

“6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H6F4O . It is used in various chemical reactions and has a molecular weight of 206.14 .

Synthesis Analysis

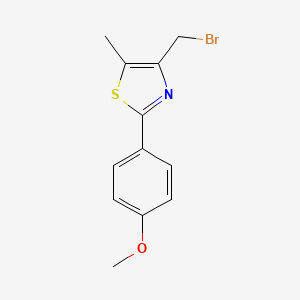

This compound participates in the synthesis of various other compounds. For instance, it is used in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Molecular Structure Analysis

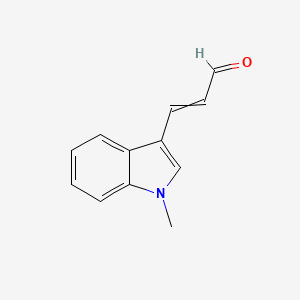

The molecular structure of “this compound” consists of a benzene ring with a fluoro, a methyl, and a trifluoromethyl group attached to it, along with a formyl group .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. It has a density of 1.4±0.1 g/cm³ . The boiling point is 189.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 38.0±0.3 cm³ .Scientific Research Applications

1. Catalyst in Organic Synthesis

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is used as a reactant in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This process employs orthanilic acids as transient directing groups and is significant in organic synthesis for its efficiency and versatility (Chen & Sorensen, 2018).

2. Anticancer Research

In the field of anticancer research, fluorinated benzaldehydes, including this compound, are utilized in the synthesis of fluoro-substituted stilbenes. These compounds are important for developing new analogues of the anticancer combretastatins, demonstrating the compound's potential in medicinal chemistry (Lawrence et al., 2003).

3. Material Science Applications

This chemical is also relevant in material science, particularly in the synthesis of novel copolymers. For instance, it is used in the preparation of trisubstituted ethylenes for copolymerization with styrene, which has applications in developing new materials with specific properties (Kharas et al., 2017).

4. Development of Nonlinear Optical Materials

The compound is instrumental in synthesizing halo-functionalized crystalline Schiff base compounds. These materials have potential applications in nonlinear optical (NLO) applications due to their stability and molecular interactions (Ashfaq et al., 2022).

5. CO2 Adsorption and Environmental Applications

This compound is also used in the synthesis of microporous polyaminal networks for carbon dioxide adsorption. This application is particularly relevant for environmental science and engineering, addressing issues like greenhouse gas capture (Li, Zhang, & Wang, 2016).

6. Synthesis of High-Density Aviation Fuels

In the field of energy, this compound is used in the synthesis of high-density aviation fuels. It plays a role in developing new, efficient, and potentially more sustainable fuel sources (Xu et al., 2018).

7. Pharmaceutical Research

It is also relevant in pharmaceutical research, particularly in synthesizing labeled compounds for imaging and diagnostic purposes, as seen in the production of fluorobenzaldehydes for radiopharmaceuticals (Funke et al., 2006).

8. Asymmetric Synthesis and Chiral Catalysis

The compound has applications in asymmetric synthesis and chiral catalysis. Its derivatives are used in reactions where control of enantioselectivity is crucial, such as in the alkylation of benzaldehydes by dialkylzincs (Jessop et al., 2002).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Mode of Action

It is known that benzaldehyde derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .

Biochemical Pathways

The biochemical pathways affected by 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Specific information on how these factors influence the action of this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme’s active site, resulting in its inhibition. This interaction can lead to the accumulation of aldehydes in the cell, which can have toxic effects. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time when exposed to light and heat. In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to increased oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. These findings highlight the importance of dosage in determining the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, affecting the metabolic flux and levels of metabolites. The compound’s influence on these pathways can lead to changes in the cellular redox state and the accumulation of toxic metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .

Properties

IUPAC Name |

6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-3-7(10)6(4-14)8(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGGHNMZJHOQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.